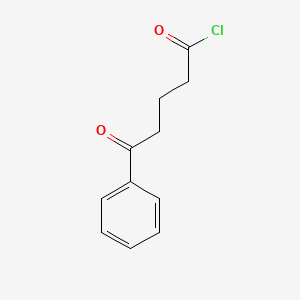

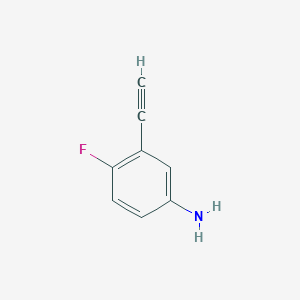

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

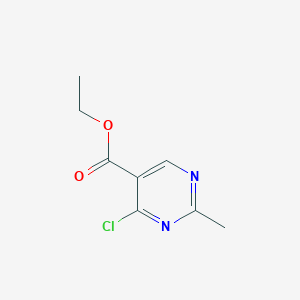

“1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene” is a chemical compound . Unfortunately, there is no detailed description available for this compound in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is mentioned as 247.24800 .Applications De Recherche Scientifique

Application in Photoluminescence

Scientific Field

Nanotechnology

Application Summary

This compound is applied in the functionalization of nanoparticles to enhance their photoluminescent properties. It is particularly useful in the creation of luminescent materials for imaging and sensing applications.

Methods of Application

Platinum nanoparticles are functionalized with the compound to leverage their photoluminescent properties . This involves chemical reactions under inert conditions to attach the compound to the surface of the nanoparticles.

Results

The functionalized nanoparticles exhibit increased photoluminescence, which is quantified using spectroscopic techniques. The enhancement in luminescence is attributed to the compound’s ability to facilitate energy transfer to the nanoparticles.

Application in Light-Harvesting Systems

Scientific Field

Photochemistry

Application Summary

The compound serves as an intermediate in the synthesis of covalent heterodyads of chlorophyll derivatives, which are applicable in supramolecular light-harvesting systems .

Methods of Application

Synthesis involves the coupling of the compound with chlorophyll derivatives to create heterodyads. These are then integrated into light-harvesting systems, where their performance is evaluated under simulated sunlight.

Results

The heterodyads show a marked improvement in light absorption and energy transfer efficiency. This is measured by the increase in the rate of photoreactions and the amount of electrical energy produced in the system.

Application in Protecting Group Chemistry

Scientific Field

Synthetic Organic Chemistry

Application Summary

In synthetic organic chemistry, this compound is used as a protecting group reagent for terminal ethynes during the synthesis of electronic devices .

Methods of Application

The compound is employed to protect reactive ethyne groups in the synthesis of complex organic molecules. This is done by attaching the compound to the ethyne group, thereby preventing unwanted reactions during subsequent synthetic steps.

Results

The use of this compound as a protecting group has been shown to increase yields and purity of the final products. The effectiveness is quantified by analyzing the reaction products using chromatography and mass spectrometry.

Application in Radiopharmaceuticals

Scientific Field

Nuclear Medicine

Application Summary

This compound is used in the synthesis of radiolabeled inhibitors for galectin-3, a protein associated with various diseases. These inhibitors are used as surrogate positron emission tomography (PET) tracers .

Methods of Application

The compound is incorporated into galectin-3 inhibitors, which are then labeled with the radioactive isotope F-18. The resulting radiopharmaceuticals are used in PET imaging to study disease processes in vivo.

Results

The PET tracers have shown potential in providing insights into the biological pathways of diseases, aiding in diagnosis and therapeutic monitoring. The effectiveness of these tracers is evaluated through their uptake and retention in target tissues.

Application in Polymer Chemistry

Scientific Field

Polymer Science

Application Summary

“1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene” is utilized as a novel cross-linker in the creation of polydimethylsiloxane (PDMS) networks. This application is significant for the controlled grafting of functionalities by click chemistry .

Propriétés

IUPAC Name |

1-ethynyl-4-[2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO2/c1-2-19-3-5-20(6-4-19)7-8-21-9-11-22(12-10-21)13-14-23-15-17-24(18-16-23)25(26)27/h1,3-6,9-12,15-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQJHGIWALAWCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477418 |

Source

|

| Record name | 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

CAS RN |

377776-32-4 |

Source

|

| Record name | 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)